molecular formula C18H14N2O5 B2474243 N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide CAS No. 324064-97-3

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Cat. No.: B2474243
CAS No.: 324064-97-3
M. Wt: 338.319
InChI Key: WVBCPPXVQADSAX-UHFFFAOYSA-N
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Description

N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a versatile compound with a unique structure that combines a coumarin moiety with a benzohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with benzohydrazide. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), under reflux conditions . The reaction mixture is then purified using recrystallization techniques to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s coumarin moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide.

    2-oxo-2H-chromene-3-carboxylic acid derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is unique due to its combination of a coumarin moiety with a benzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-benzoyl-6-methoxy-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)17(22)20-19-16(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBCPPXVQADSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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